molecular formula C9H8N2O2 B1419123 3-Oxoisoindoline-4-carboxamide CAS No. 935269-26-4

3-Oxoisoindoline-4-carboxamide

Cat. No.: B1419123
CAS No.: 935269-26-4
M. Wt: 176.17 g/mol
InChI Key: LTNBJPASIMOEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxoisoindoline-4-carboxamide is a heterocyclic compound with significant biological and medicinal properties. It is characterized by a core structure that includes an oxoisoindoline ring, which is a crucial scaffold in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindoline-4-carboxamide can be efficiently achieved through the Ugi reaction, which involves the condensation of 2-formylbenzoic acids, amines, and isocyanides . This multicomponent reaction is known for its versatility and efficiency in creating complex molecules. The reaction typically occurs under mild conditions, making it suitable for the synthesis of various derivatives of oxoisoindoline.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of the Ugi reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Oxoisoindoline-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Oxone and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various alkylating agents and nucleophiles can be employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, each with unique biological activities. For instance, derivatives with secondary or tertiary amines at the lactam nitrogen have shown increased cellular potency .

Mechanism of Action

The primary mechanism of action of 3-Oxoisoindoline-4-carboxamide involves the inhibition of poly (ADP-ribose) polymerase (PARP). The compound binds to the PARP enzyme, preventing it from repairing DNA damage in cells. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that rely heavily on PARP for survival . The formation of a seven-membered intramolecular hydrogen bond within the compound enhances its binding affinity to the PARP enzyme .

Comparison with Similar Compounds

Uniqueness: 3-Oxoisoindoline-4-carboxamide is unique due to its potent PARP inhibitory activity and the formation of a seven-membered intramolecular hydrogen bond, which is rarely observed in small molecules . This unique structural feature enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-8(12)6-3-1-2-5-4-11-9(13)7(5)6/h1-3H,4H2,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNBJPASIMOEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659556
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935269-26-4
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxoisoindoline-4-carboxamide
Reactant of Route 2
3-Oxoisoindoline-4-carboxamide
Reactant of Route 3
3-Oxoisoindoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3-Oxoisoindoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-Oxoisoindoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3-Oxoisoindoline-4-carboxamide
Customer
Q & A

Q1: What makes 3-oxoisoindoline-4-carboxamides interesting in the context of cancer treatment?

A1: The research paper focuses on the discovery and structure-activity relationship (SAR) of 3-oxoisoindoline-4-carboxamide derivatives. [] This class of compounds exhibits potent inhibitory activity against PARP, an enzyme involved in DNA repair mechanisms. Inhibiting PARP can be particularly effective in cancer cells with deficiencies in other DNA repair pathways, leading to selective cell death. This concept, known as synthetic lethality, makes PARP inhibitors a promising avenue for cancer treatment. []

Q2: What insights does the research provide on the structure-activity relationship (SAR) of these compounds?

A2: The study explores how modifications to the this compound scaffold influence its potency as a PARP inhibitor. [] While the abstract doesn't delve into specific structural modifications and their effects, this type of research is crucial for identifying the key structural elements responsible for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.